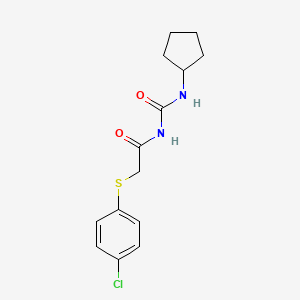![molecular formula C15H18N6OS B7477176 1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide, also known as 'BTT-3033', is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BTT-3033 is a benzotriazole derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of BTT-3033 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BTT-3033 has been found to inhibit the activity of the protein kinase CK2, which plays a role in cell growth and proliferation. Additionally, BTT-3033 has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
BTT-3033 has been found to exhibit several biochemical and physiological effects. In terms of biochemical effects, BTT-3033 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTT-3033 has been found to induce apoptosis in cancer cells by activating the caspase cascade. In terms of physiological effects, BTT-3033 has been found to reduce inflammation in animal models of arthritis and inhibit the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTT-3033 in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to investigate the role of these targets in various biological processes. Additionally, BTT-3033 has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one limitation of using BTT-3033 in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
There are several future directions for the research on BTT-3033. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of BTT-3033 and its specificity for certain targets. Finally, the development of more soluble forms of BTT-3033 could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BTT-3033 involves a multi-step process that starts with the reaction of 2-methylpropylamine with thiocarbohydrazide to form 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethyl chloroformate to form 1-ethyl-5-(2-methylpropyl)-1,3,4-thiadiazol-2-ylamine. Finally, this compound is reacted with 5-carboxybenzotriazole to form BTT-3033.
Aplicaciones Científicas De Investigación
BTT-3033 has been the subject of several scientific studies due to its potential therapeutic applications. One study found that BTT-3033 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study found that BTT-3033 has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BTT-3033 has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-4-21-12-6-5-10(8-11(12)17-20-21)14(22)16-15-19-18-13(23-15)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMNHPXWVASPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=NN=C(S3)CC(C)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)

![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
